Sachaliside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNXMGXBAZQZDE-HHMSBIESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCOC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132294-76-9 | |

| Record name | Sachaliside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132294769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SACHALISIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNF6LR591 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Sachaliside: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sachaliside, also known as (E)-Triandrin, is a naturally occurring phenylpropanoid glycoside. This document provides a comprehensive overview of its chemical structure, known biological activities, and associated signaling pathways. While specific quantitative data for this compound is limited in publicly accessible literature, this guide consolidates available information and presents generalized experimental protocols for its isolation and characterization, which are relevant to researchers in natural product chemistry and drug discovery.

Chemical Structure and Identification

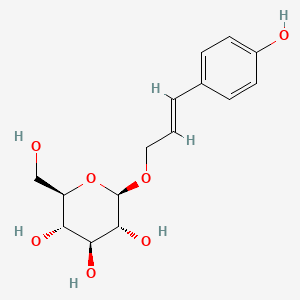

This compound is characterized by a p-coumaroyl group attached to a glucose moiety. Its systematic IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol.[1] The chemical structure and key identifiers are presented below.

Chemical Structure:

Source: PubChem CID 14048613

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol[1] |

| Synonyms | (E)-Triandrin, Triandrin, this compound 1[1] |

| CAS Number | 132294-76-9, 19764-35-3[1] |

| Molecular Formula | C15H20O7[1] |

| Molecular Weight | 312.31 g/mol [1] |

| InChI Key | CNNXMGXBAZQZDE-HHMSBIESSA-N[1] |

| SMILES | C1=CC(=CC=C1/C=C/CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O[1] |

Biological Activity and Signaling Pathways

Detailed biological studies on this compound are limited. However, research on its synonym, Triandrin, has provided insights into its potential pharmacological effects. A study involving gene expression profiling in human neuroglial cells (T98G cell line) demonstrated that Triandrin is biologically active and modulates a significant number of genes.[2]

Key findings from this research indicate that Triandrin treatment resulted in the deregulation of 1062 genes.[2] Analysis of the downstream effects of these gene expression changes suggests that Triandrin may play a role in various physiological and pathological processes. The most significantly implicated areas include:[2]

-

Cardiovascular disorders

-

Metabolic diseases

-

Gastrointestinal diseases

-

Neurological disorders

-

Endocrine system disorders

-

Behavioral and psychological disorders

The study further identified several canonical signaling pathways that are significantly affected by the genes deregulated by Triandrin.[2] This suggests that the biological effects of this compound may be mediated through these pathways.

Key Signaling Pathways Modulated by Triandrin (this compound)

A pathway analysis revealed that Triandrin influences several important signaling cascades. The most significantly affected pathways include:[2]

-

Communication between innate and adaptive immune cells

-

eNOS signaling

-

Altered T and B cell signaling in rheumatoid arthritis

-

Axonal guidance signaling

-

G-protein coupled receptor (GPCR) signaling

-

Glutamate receptor signaling

-

Ephrin receptor signaling

-

cAMP-mediated signaling

-

Atherosclerosis signaling

The modulation of these pathways, particularly those related to neurological and immune responses, suggests a broad spectrum of potential therapeutic applications for this compound that warrant further investigation.

Below is a simplified representation of the relationship between this compound (Triandrin) and the affected signaling pathways.

Experimental Protocols

General Protocol for Isolation of this compound from Plant Material

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Camellia sinensis.

-

Air-dry the leaves in the shade at room temperature to a constant weight.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material with 80% methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).

-

Collect each fraction and evaporate the solvent to dryness. The glycosides are expected to be concentrated in the more polar fractions (EtOAc and the remaining aqueous fraction).

-

-

Chromatographic Purification:

-

Subject the ethyl acetate and/or aqueous fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl3:MeOH, 100:0 to 80:20).

-

Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl3:MeOH:H2O, 8:2:0.2) and visualizing under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Pool the fractions showing similar TLC profiles.

-

-

Further Purification:

-

Subject the pooled fractions containing the compound of interest to further purification using Sephadex LH-20 column chromatography with methanol as the eluent to remove phenolic impurities.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acetonitrile and water as the mobile phase.

-

-

Structure Elucidation:

-

Identify the structure of the purified compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, and mass spectrometry (HR-ESI-MS).

-

The following diagram illustrates a generalized workflow for the isolation of this compound.

Conclusion

This compound is a phenylpropanoid glycoside with a well-defined chemical structure. While it has been identified in several plant species, detailed studies on its biological activities are still emerging. The research on its synonym, Triandrin, provides a valuable starting point, indicating its potential to modulate numerous genes and key signaling pathways involved in a range of human diseases. This technical guide serves as a foundational resource for researchers, providing the necessary chemical information and a framework for the experimental isolation and further investigation of this promising natural compound. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Sachaliside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sachaliside, also known as (E)-Triandrin, is a naturally occurring O-acyl carbohydrate found in plant species such as Camellia sinensis and Camellia reticulata.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities. Recent research has shed light on its potential to modulate key signaling pathways within the central nervous system, suggesting avenues for further investigation in drug development. This document consolidates available quantitative data, experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for the scientific community.

Natural Sources of this compound

This compound has been identified as a constituent of several plant species, most notably within the Camellia genus. The primary documented sources are:

-

Camellia sinensis : Commonly known as the tea plant, this species is a well-established source of a diverse array of bioactive compounds, including this compound.[1]

-

Camellia reticulata : This species of Camellia is also a known natural source of this compound.[1]

-

Rhodiola rosea : While primarily found in Camellia species, a synonym for this compound, triandrin, has been studied as a component of Rhodiola rosea extracts, indicating its potential presence in this adaptogenic plant.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in natural extracts.

| Property | Data |

| Molecular Formula | C₁₅H₂₀O₇ |

| Molecular Weight | 312.31 g/mol |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol |

| Synonyms | (E)-Triandrin, this compound 1, Triandrin |

| CAS Number | 132294-76-9, 19764-35-3 |

| Mass Spectrometry Data | [M+H]⁺ : m/z 313.128173828125[M+Na]⁺ : m/z 203.05380295636897[M+NH₄]⁺ : m/z 133.06527790072985 |

| ¹H-NMR Data | Data not available in the searched sources. |

| ¹³C-NMR Data | Data not available in the searched sources. |

Isolation and Purification Protocols

General Experimental Workflow

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Detailed Methodologies

3.2.1. Plant Material Collection and Preparation:

-

Fresh leaves of Camellia sinensis or Camellia reticulata are collected and authenticated.

-

The plant material is shade-dried at room temperature and then ground into a coarse powder.

3.2.2. Extraction:

-

The powdered plant material is extracted exhaustively with 95% methanol or ethanol at room temperature using maceration or a Soxhlet apparatus.

-

The solvent-to-sample ratio is typically 10:1 (v/w).

-

The extraction process is repeated three times to ensure maximum yield.

-

The extracts are combined and concentrated under reduced pressure using a rotary evaporator.

3.2.3. Fractionation:

-

The concentrated crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are collected separately and concentrated. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate fraction.

3.2.4. Chromatographic Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel (60-120 mesh) or Sephadex LH-20 column.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled and further purified by preparative HPLC on a C18 column.

-

A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

3.2.5. Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR, and by comparison with published data.

Biological Activity and Signaling Pathways

Recent research has indicated that triandrin (this compound) exhibits biological activity in the central nervous system. A study on isolated neuroglial cells demonstrated that triandrin can deregulate the expression of numerous genes and influence several key signaling pathways.

The most significantly affected canonical pathways identified were:

-

G-protein coupled receptor (GPCR) signaling

-

Glutamate receptor signaling

-

cAMP-mediated signaling

These pathways are intricately involved in a wide range of neurological processes, and their modulation by this compound suggests potential therapeutic applications in neurological and psychological disorders.

Postulated Signaling Pathway of this compound (Triandrin)

The following diagram illustrates a potential mechanism of action for this compound, focusing on its interaction with G-protein coupled receptor signaling, a major hub for cellular communication.

This proposed pathway suggests that this compound may act as a ligand for a G-protein coupled receptor, initiating a cascade that involves the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate Protein Kinase A (PKA), leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and ultimately altering the expression of genes involved in neurological and behavioral responses.[2]

Future Perspectives

The identification of this compound in widely consumed plants like Camellia sinensis and its potential to modulate key neurological signaling pathways highlight the need for further research. Future studies should focus on:

-

Developing and optimizing a standardized protocol for the high-yield isolation of this compound.

-

Conducting comprehensive spectroscopic analysis, including ¹H-NMR and ¹³C-NMR, to build a complete reference dataset.

-

Performing in-depth in vitro and in vivo studies to elucidate the specific molecular targets of this compound and validate its effects on the identified signaling pathways.

-

Investigating the therapeutic potential of this compound in models of neurological and psychological disorders.

This technical guide provides a foundational understanding of this compound, offering a starting point for researchers and drug development professionals to explore the full potential of this intriguing natural compound.

References

The Enigmatic Path to Sachaliside: A Proposed Biosynthesis and Technical Guide for Elucidation

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Sachaliside, a bioactive natural product found in plants such as Camellia sinensis, holds potential for therapeutic applications. However, its biosynthetic pathway remains largely uncharacterized, hindering efforts in metabolic engineering and synthetic biology for sustainable production. This technical guide synthesizes current knowledge to propose a plausible biosynthetic route to this compound, commencing from the well-established phenylpropanoid pathway. We present a detailed, multi-step enzymatic cascade leading to the formation of its core components: the p-coumaryl aglycone and the appended glucose moiety. Crucially, this document outlines a comprehensive experimental workflow for the definitive elucidation of this pathway, providing researchers with a strategic framework for gene discovery and functional characterization. All proposed pathways and experimental designs are visualized through clear, concise diagrams to facilitate understanding and implementation.

Introduction: The Knowledge Gap in this compound Biosynthesis

Despite the identification of this compound in several plant species and growing interest in its biological activities, the complete enzymatic pathway responsible for its de novo synthesis has not been experimentally validated in the scientific literature. Understanding this pathway is paramount for several reasons: it can unveil novel enzyme functionalities, provide tools for enhancing this compound content in crops through breeding or genetic engineering, and pave the way for its heterologous production in microbial systems, ensuring a stable and scalable supply for research and development.

This guide addresses this knowledge gap by proposing a scientifically grounded hypothetical pathway and offering a detailed roadmap for its experimental validation.

Proposed Biosynthesis Pathway of this compound

The chemical structure of this compound, (E)-Triandrin, is a p-coumaryl alcohol glycoside. This structure strongly indicates its origin in the central phenylpropanoid pathway, followed by subsequent reductive and glycosylation modifications.

Part I: Phenylpropanoid Pathway - Synthesis of the p-Coumaroyl-CoA Precursor

The journey to this compound begins with the essential amino acid L-phenylalanine. This precursor is channeled into the phenylpropanoid pathway, a cornerstone of plant secondary metabolism.

-

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

-

Step 2: Hydroxylation of Cinnamic Acid. Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid, producing p-coumaric acid.

-

Step 3: Activation of p-Coumaric Acid. The final step in this core sequence is the activation of p-coumaric acid through the attachment of Coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) . This results in the formation of the high-energy thioester, p-coumaroyl-CoA, a critical branch-point intermediate.

Part II: Reduction to p-Coumaryl Alcohol

The activated intermediate, p-coumaroyl-CoA, must be reduced to form the aglycone of this compound. This is a two-step process common in the biosynthesis of monolignols.

-

Step 4: Reduction to p-Coumaraldehyde. Cinnamoyl-CoA Reductase (CCR) catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde.

-

Step 5: Reduction to p-Coumaryl Alcohol. The final reduction is carried out by a Cinnamyl Alcohol Dehydrogenase (CAD) or a similar alcohol dehydrogenase, which converts p-coumaraldehyde to p-coumaryl alcohol, again typically utilizing NADPH as a reductant.

Part III: Glycosylation to form this compound

The terminal step in the proposed pathway is the attachment of a glucose molecule to the hydroxyl group of p-coumaryl alcohol.

-

Step 6: Glycosylation. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the acceptor molecule (p-coumaryl alcohol), forming this compound and releasing UDP. Plant genomes, including that of Camellia sinensis, contain large families of UGTs with diverse substrate specificities.[1][2][3]

Quantitative Data Summary

A thorough review of the current literature reveals a complete absence of quantitative data regarding the biosynthesis of this compound. There are no published reports on the kinetic parameters (e.g., Km, kcat) of the enzymes involved, nor are there available data on in planta metabolite concentrations of the biosynthetic intermediates. The tables below are therefore presented as templates to be populated as research in this area progresses.

Table 1: Enzyme Kinetic Parameters (Hypothetical Data)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

|---|---|---|---|---|

| CsPAL | L-Phenylalanine | Data not available | Data not available | |

| CsC4H | Cinnamic Acid | Data not available | Data not available | |

| Cs4CL | p-Coumaric Acid | Data not available | Data not available | |

| CsCCR | p-Coumaroyl-CoA | Data not available | Data not available | |

| CsCAD | p-Coumaraldehyde | Data not available | Data not available |

| CsUGT | p-Coumaryl Alcohol | Data not available | Data not available | |

Table 2: Metabolite Concentrations in Camellia sinensis (Hypothetical Data)

| Metabolite | Tissue | Concentration (µg/g FW) | Developmental Stage | Source |

|---|---|---|---|---|

| p-Coumaric Acid | Young Leaves | Data not available | ||

| p-Coumaryl Alcohol | Young Leaves | Data not available |

| this compound | Young Leaves | Data not available | | |

Detailed Methodologies for Pathway Elucidation

The following experimental workflow is proposed to systematically identify and characterize the genes and enzymes responsible for this compound biosynthesis.

Experimental Protocol: Gene Discovery via Transcriptomics

-

Plant Material: Collect tissues from a known this compound-producing plant (e.g., Camellia sinensis) at different developmental stages and under various conditions (e.g., with and without elicitor treatment) to generate a range of this compound accumulation levels.

-

Metabolite Analysis: Quantify this compound levels in each sample using LC-MS to establish a metabolite profile.

-

RNA Sequencing: Perform deep RNA sequencing (RNA-Seq) on all samples to generate transcriptomic datasets.

-

Co-expression Analysis: Correlate transcript abundance with this compound concentration across all samples. Identify candidate genes from the PAL, C4H, 4CL, CCR, CAD, and UGT families whose expression patterns are highly correlated with this compound accumulation.

-

Phylogenetic Analysis: Place the candidate genes within phylogenetic trees of their respective gene families to narrow down the most likely candidates based on known functions of related enzymes.

Experimental Protocol: In Vitro Enzyme Characterization

-

Gene Cloning and Heterologous Expression: Synthesize or clone the full-length coding sequences of candidate genes into suitable expression vectors (e.g., pET vectors for E. coli or pYES vectors for S. cerevisiae). Express the recombinant proteins and purify them using affinity chromatography (e.g., His-tag).

-

Enzyme Assays:

-

For CCR candidates: Incubate the purified protein with p-coumaroyl-CoA and NADPH. Monitor the reaction products (p-coumaraldehyde) via HPLC or LC-MS.

-

For CAD candidates: Incubate the purified protein with p-coumaraldehyde and NADPH. Monitor the formation of p-coumaryl alcohol.

-

For UGT candidates: Incubate the purified protein with p-coumaryl alcohol and UDP-glucose. Monitor the production of this compound.

-

-

Kinetic Analysis: For confirmed active enzymes, perform steady-state kinetic analyses by varying substrate concentrations to determine Km and kcat values.

Experimental Protocol: In Vivo Gene Function Validation

-

Transient Expression: Use agroinfiltration to transiently express candidate genes in a model plant like Nicotiana benthamiana. For the complete pathway, co-express all candidate genes (PAL, C4H, 4CL, CCR, CAD, UGT) and analyze for de novo this compound production.

-

Stable Transformation/Gene Editing: In the native plant, use RNA interference (RNAi) or CRISPR/Cas9 to silence or knock out a candidate gene. A significant reduction or elimination of this compound accumulation would confirm the gene's role in the pathway.

Conclusion

The biosynthesis of this compound is a promising yet uncharted area of plant biochemistry. The proposed pathway, rooted in fundamental principles of phenylpropanoid metabolism, provides a solid foundation for initiating research. The experimental workflows detailed in this guide offer a systematic and robust approach to move from hypothesis to empirical validation. The elucidation of this pathway will not only be a significant scientific achievement but will also unlock the potential for the biotechnological production of this valuable natural product.

References

- 1. Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two UDP-Glycosyltransferases Catalyze the Biosynthesis of Bitter Flavonoid 7- O-Neohesperidoside through Sequential Glycosylation in Tea Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Sachaliside: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sachaliside, also known as (E)-Triandrin, is a naturally occurring O-acyl carbohydrate found in various plant species, including Rhodiola rosea, Camellia sinensis, and Camellia reticulata.[1][2] Emerging research suggests that this compound possesses a range of biological activities, with a notable influence on neurological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its impact on cellular signaling pathways and gene expression. While research is still in its early stages, this document consolidates the available data to support further investigation into the therapeutic potential of this compound.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, a phenylpropanoid glycoside, has garnered interest for its potential pharmacological effects. This guide synthesizes the existing scientific literature on this compound, presenting its known biological activities, underlying mechanisms of action, and the experimental methodologies used in its investigation. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Biological Activities of this compound

Current research indicates that this compound exhibits a multi-targeted effect on cellular processes, primarily elucidated through studies on its impact on gene expression in neuroglial cells. While specific quantitative data on the bioactivities of isolated this compound remains limited, preliminary studies suggest its involvement in several key biological pathways.

Gene Expression Regulation in Neuroglial Cells

A pivotal study investigating the effects of Rhodiola rosea extract and its constituents, including this compound (referred to as triandrin), on the T98G human neuroglia cell line, revealed significant deregulation of gene expression. This compound was found to alter the expression of 1062 genes.[1][3] This broad-spectrum activity suggests a pleiotropic effect on cellular function. The analysis of these downstream effects predicts that this compound may influence a variety of physiological and pathological processes.[1][3]

Table 1: Predicted Biological and Pathological Processes Influenced by this compound-Induced Gene Deregulation [1][3]

| Category | Predicted Associated Disorders/Functions | Number of Deregulated Genes |

| Neurological | Neurological Diseases, Psychological Disorders, Behavioral Disorders | 95 (Neurological), 62 (Psychological), 50 (Behavioral) |

| Cardiovascular | Cardiovascular Disease | 72 |

| Metabolic | Metabolic Disease | 63 |

| Gastrointestinal | Gastrointestinal Disease | 163 |

| Endocrine | Endocrine System Disorders | 60 |

Antioxidant Activity

While specific IC50 values for this compound in antioxidant assays are not yet widely reported in the literature, its classification as a phenolic compound suggests inherent antioxidant potential. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Further quantitative studies, such as DPPH and ABTS radical scavenging assays, are required to fully characterize the antioxidant capacity of purified this compound.

Anti-inflammatory Activity

The gene expression profiling study in neuroglial cells indicated that this compound affects pathways related to communication between innate and adaptive immune cells.[1] This suggests a potential role in modulating inflammatory responses. However, direct evidence from in vitro or in vivo anti-inflammatory models, such as measurements of nitric oxide (NO) production or cyclooxygenase (COX) enzyme inhibition, is needed to confirm and quantify this activity.

Signaling Pathways Modulated by this compound

The analysis of deregulated genes in neuroglial cells treated with this compound points to its influence on several key signaling pathways. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying its biological activities.

eNOS Signaling Pathway

The endothelial nitric oxide synthase (eNOS) signaling pathway is critical for cardiovascular health, regulating vascular tone, and inhibiting platelet aggregation. The prediction that this compound affects this pathway suggests it may have cardiovascular implications.

References

- 1. Mechanism of action of Rhodiola, salidroside, tyrosol and triandrin in isolated neuroglial cells: an interactive pathway analysis of the downstream effects using RNA microarray data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H20O7 | CID 14048613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. florahealth.com [florahealth.com]

Sachaliside Derivatives: A Technical Guide to Their Natural Occurrence and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sachaliside and its derivatives represent a class of phenolic glycosides with potential biological significance. This technical guide provides a comprehensive overview of the current knowledge on their natural occurrence, chemical structures, and reported biological activities. Notably, this compound 1, also known as (E)-Triandrin, has been identified in several plant species and has been the subject of preliminary biological investigation. This document summarizes the available data, including a detailed analysis of a study on the effects of (E)-Triandrin on gene expression in neuroglial cells, and presents this information in a structured format for researchers. However, it is important to note that detailed experimental protocols for the isolation of these compounds and extensive quantitative biological activity data are not widely available in the current body of scientific literature.

Natural Occurrence of this compound Derivatives

This compound 1, which is chemically identified as (E)-Triandrin, has been reported in a variety of plant species. The primary sources identified in the literature are:

-

Salix sachalinensis : this compound 1 and a related compound, this compound 2, are considered taxonomic markers for this particular willow species.

-

Brassica rapa (Field Mustard) : The flowers of this plant have been identified as a source of this compound 1.

-

Camellia sinensis (Tea Plant) : This widely cultivated plant is another reported source of this compound.[1]

-

Camellia reticulata : This species of Camellia is also known to contain this compound.[1]

-

Rhodiola rosea (Roseroot) : The compound (E)-Triandrin has been studied as a constituent of Rhodiola rosea extracts.[2][3]

While "sachaloside" derivatives have been isolated from Rhodiola sachalinensis, these appear to be structurally distinct monoterpene glycosides and should not be confused with the phenolic glycoside sachalisides from Salix. Information regarding the structure and specific natural sources of This compound 2 is currently not available in the reviewed scientific literature.

Chemical Structure

The chemical identity of this compound has been established as (E)-Triandrin. Below are the key structural details:

| Compound Name | Synonyms | Molecular Formula | Chemical Structure |

| This compound | This compound 1, (E)-Triandrin | C₁₅H₂₀O₇ | [Image of the chemical structure of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol] |

Table 1: Chemical identity of this compound 1/(E)-Triandrin.

Biological Activity and Signaling Pathways

Direct quantitative biological activity data, such as IC₅₀ or EC₅₀ values, for isolated this compound derivatives are scarce in the available literature. However, a significant study investigated the mechanism of action of (E)-Triandrin, along with other compounds from Rhodiola rosea, in isolated human neuroglial cells (T98G) through gene expression profiling.[2]

This study revealed that (E)-Triandrin has a multi-targeted effect on gene expression, deregulating a total of 1062 genes.[2] The analysis of these gene expression changes predicted effects on various cellular functions and disorders, particularly those related to neurological and psychological conditions.

The most significantly affected canonical signaling pathways identified in this study include:[2]

-

eNOS Signaling

-

G-Protein Coupled Receptor Signaling

-

Glutamate Receptor Signaling

-

Axonal Guidance Signaling

-

Ephrin Receptor Signaling

-

cAMP-mediated Signaling

The following diagrams, generated using Graphviz, illustrate the logical relationships within some of these key signaling pathways impacted by (E)-Triandrin.

Experimental Protocols

A core requirement for this technical guide is the inclusion of detailed experimental protocols. Unfortunately, a thorough review of the available scientific literature did not yield specific, detailed protocols for the isolation and structure elucidation of this compound 1 and 2 from their primary source, Salix sachalinensis, as originally described by Mizuno et al. in 1990. Similarly, detailed methodologies for the biological assays that have been conducted are not fully described in the accessible literature.

For general guidance, the isolation of phenolic glycosides from plant material typically involves the following workflow. This is a generalized representation and not specific to sachalisides.

Synthesis of this compound Derivatives

Currently, there is no information available in the scientific literature regarding the chemical synthesis of this compound derivatives or analogs. Research in this area would be valuable for structure-activity relationship (SAR) studies and for producing larger quantities of these compounds for further biological evaluation.

Conclusion and Future Directions

This compound 1, also known as (E)-Triandrin, is a naturally occurring phenolic glycoside found in several plant species, with Salix sachalinensis being a primary source. While its chemical structure is known, comprehensive biological data and detailed experimental protocols remain elusive. The available evidence from gene expression studies suggests that (E)-Triandrin may have multi-targeted effects on cellular signaling pathways, particularly in the central nervous system.

Future research should focus on the following areas:

-

Isolation and Characterization of this compound 2: Elucidating the structure of this compound 2 and identifying its natural sources is a critical next step.

-

Development of Standardized Isolation Protocols: Establishing and publishing detailed and reproducible protocols for the isolation of sachalisides from their natural sources is essential for advancing research in this area.

-

Quantitative Biological Evaluation: Conducting a broad range of in vitro and in vivo biological assays to determine the specific activities and potencies of isolated this compound derivatives is necessary to understand their therapeutic potential. This should include generating quantitative data (e.g., IC₅₀, EC₅₀) for tabulation and comparison.

-

Synthesis of Derivatives: The chemical synthesis of this compound analogs would enable comprehensive structure-activity relationship studies and could lead to the development of more potent and selective compounds.

-

Mechanism of Action Studies: Further investigation into the signaling pathways modulated by sachalisides will provide a deeper understanding of their molecular mechanisms of action.

References

Spectroscopic and Mechanistic Insights into Sachaliside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for Sachaliside, also known as (E)-Triandrin. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data, this document focuses on Mass Spectrometry (MS) data and delves into the compound's potential mechanism of action by visualizing a key signaling pathway identified in recent research.

Mass Spectrometry Data for this compound

High-resolution mass spectrometry has been instrumental in the characterization of this compound. The following tables summarize the key experimental MS data available for this compound, providing insights into its molecular weight and fragmentation patterns under different ionization conditions.

Table 1: LC-MS/MS Data for this compound [1]

| Parameter | Value |

| Precursor Ion | [M+H]⁺ |

| Precursor m/z | 313.128173828125 |

| Instrument | Thermo Q Exactive HF |

| Ionization Mode | ESI |

| Collision Energy | 45 HCD |

| Major Fragment Ions (m/z) | Relative Abundance |

| 299.061393 | 100 |

| 283.030180 | 62.19 |

| 89.060187 | 60.80 |

| 87.044553 | 60.23 |

| 182.049456 | 50.59 |

Table 2: Additional Mass Spectrometry Data for this compound [1]

| Adduct | Precursor m/z | Instrument Type |

| [M+NH₄]⁺ | 330.1553 | ESI-QFT |

| [M+Na]⁺ | 335.1056 | ESI-QFT |

Experimental Protocols: Mass Spectrometry

The data presented above were acquired using High-Resolution Mass Spectrometry (HRMS), likely coupled with liquid chromatography (LC) for sample introduction. While specific experimental details for the analysis of this compound are not fully published, a general protocol for such an analysis is outlined below.

2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for LC-MS analysis (typically in the µg/mL to ng/mL range).

-

Chromatographic Separation: The sample solution is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution program with mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometric Analysis: The eluent from the chromatography column is introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer, such as a quadrupole-time-of-flight (Q-TOF) or Orbitrap instrument. The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺ and other adducts. For tandem mass spectrometry (MS/MS), the precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD), and the resulting fragment ions are analyzed in the second mass analyzer.

Biological Activity and Signaling Pathway of this compound (Triandrin)

Recent research on the constituents of Rhodiola rosea has shed light on the biological activities of this compound (referred to as Triandrin in the study). Gene expression profiling in human neuroglial cells (T98G) revealed that Triandrin modulates several key signaling pathways.[2] These findings suggest that this compound's pharmacological effects may be mediated through a multi-targeted influence on cellular communication and response networks.

One of the significantly affected canonical pathways is the G-protein coupled receptor (GPCR) signaling cascade, which often involves the production of the second messenger cyclic AMP (cAMP).[2][3] The following diagram illustrates a simplified representation of this pathway, highlighting the potential points of intervention by this compound based on the observed gene expression changes.

3.1. Experimental Protocol: Gene Expression Profiling

The signaling pathway insights are derived from a study by Panossian et al. (2014), which employed the following methodology[2]:

-

Cell Culture and Treatment: The T98G human neuroglia cell line was cultured under standard conditions. The cells were then treated with this compound (Triandrin) at a specific concentration for a defined period.

-

RNA Isolation and Microarray Analysis: Following treatment, total RNA was extracted from the cells. The quality and quantity of the RNA were assessed, and it was then used for microarray analysis. The labeled cRNA was hybridized to a whole-genome microarray chip (e.g., Agilent Whole Human Genome Oligo Microarrays).

-

Data Analysis: The microarray data was processed and analyzed to identify genes that were significantly up- or down-regulated in response to this compound treatment compared to a vehicle control.

-

Pathway Analysis: The list of differentially expressed genes was then subjected to bioinformatics analysis using software like Ingenuity Pathway Analysis (IPA) to identify the canonical signaling pathways, molecular networks, and biological functions that were most significantly affected by the compound.

This approach provides a powerful, unbiased method for understanding the potential mechanisms of action of a compound by observing its global effects on gene expression. The modulation of the G-protein coupled receptor and cAMP-mediated signaling pathways by this compound suggests its potential to influence a wide range of cellular processes, including those relevant to neurological and psychological disorders.[2] Further research is warranted to validate these findings and explore the full therapeutic potential of this natural product.

References

- 1. This compound | C15H20O7 | CID 14048613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of action of Rhodiola, salidroside, tyrosol and triandrin in isolated neuroglial cells: an interactive pathway analysis of the downstream effects using RNA microarray data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. State-of-the-Art Review on Botanical Hybrid Preparations in Phytomedicine and Phytotherapy Research: Background and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Sachaliside CAS number and chemical identifiers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, and to the extent publicly available, the biological activities of Sachaliside. The information is presented to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Chemical Identity and Properties

This compound, also known as (E)-Triandrin, is a naturally occurring phenolic glycoside. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 132294-76-9 | [1] |

| PubChem CID | 14048613 | [1] |

| Molecular Formula | C₁₅H₂₀O₇ | [1] |

| Molecular Weight | 312.31 g/mol | [1] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol | [1] |

| InChI | InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1 | [1] |

| InChIKey | CNNXMGXBAZQZDE-HHMSBIESSA-N | [1] |

| SMILES | C1=CC(=CC=C1/C=C/CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O | [1] |

| Synonyms | (E)-Triandrin, this compound 1, Triandrin | [1] |

Experimental Data

Currently, there is a limited amount of publicly available experimental data specifically for this compound's biological activities. The following sections outline general experimental protocols relevant to the potential activities of phenolic glycosides.

Isolation and Purification

General Preparative HPLC Protocol:

A general workflow for the isolation of a target compound like this compound from a plant extract would typically involve the following steps:

Caption: General workflow for the isolation and purification of this compound.

Methodology Details:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like column chromatography with a stationary phase such as silica gel. This step helps to separate compounds based on polarity and enriches the fraction containing this compound.

-

Preparative HPLC: The enriched fraction is then purified using preparative HPLC.

-

Column: A reversed-phase column (e.g., C18) is commonly used for separating phenolic compounds.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically employed.

-

Detection: A UV detector is used to monitor the elution of compounds. The wavelength for detection would be chosen based on the UV absorbance maximum of this compound.

-

Fraction Collection: Fractions are collected as peaks elute from the column. The fractions corresponding to the this compound peak are collected, combined, and the solvent is evaporated to yield the pure compound.

-

Biological Activity Assays

Based on the chemical structure of this compound (a phenolic glycoside), it is hypothesized to possess antioxidant and anti-inflammatory properties. The following are standard in vitro assays to evaluate these potential activities.

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Experimental Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control group containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

-

Culture RAW 264.7 macrophage cells in appropriate media and conditions.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity of this compound.

-

Calculate the percentage of inhibition of NO production for each concentration.

-

Determine the IC₅₀ value, the concentration of this compound that inhibits NO production by 50%.

Signaling Pathway Modulation

Phenolic compounds are known to modulate various signaling pathways involved in inflammation and cellular stress responses. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key targets. While direct evidence for this compound is not available, the following diagrams illustrate the general mechanisms by which a compound like this compound might exert its effects.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory gene expression.

Caption: Potential mechanism of this compound in the NF-κB signaling pathway.

A potential mechanism of action for this compound could involve the inhibition of the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathways (including p38, JNK, and ERK) are involved in cellular responses to stress and inflammation.

Caption: Potential inhibitory effect of this compound on the p38 MAPK pathway.

This compound could potentially inhibit the phosphorylation of key kinases within the MAPK cascade, such as a MAPKK (e.g., MKK3/6 for the p38 pathway). This would prevent the activation of downstream transcription factors and reduce the inflammatory response.

Disclaimer: The signaling pathway diagrams represent hypothesized mechanisms of action for a compound with the structure of this compound, based on the known activities of similar phenolic compounds. Further experimental validation is required to confirm these specific interactions.

This guide is intended for research purposes only and does not constitute medical advice.

References

Potential Therapeutic Effects of Sachaliside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sachaliside is a natural glycosidic compound found in several plant species, notably including Rhodiola sachalinensis. While direct and extensive research on the specific therapeutic effects of isolated this compound is currently limited, the well-documented pharmacological activities of Rhodiola sachalinensis extracts provide a strong foundation for inferring its potential. Extracts of Rhodiola sachalinensis have demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This whitepaper will synthesize the available data on Rhodiola sachalinensis and its key bioactive constituents to build a case for the potential therapeutic avenues of this compound. It will also propose experimental frameworks to systematically investigate these possibilities.

Introduction

This compound, a phenylpropanoid glycoside, is a constituent of plants that have been used in traditional medicine.[1] The growing interest in natural products for drug discovery has brought compounds like this compound into focus. Although specific studies on this compound are sparse, the plant it is derived from, Rhodiola sachalinensis, has been the subject of research for its medicinal properties, which are often attributed to its rich composition of phenolic compounds.[1][2][3][5] This document aims to provide a comprehensive overview of the inferred potential of this compound based on the activities of its source plant and related compounds.

Inferred Therapeutic Potential from Rhodiola sachalinensis

Extracts from Rhodiola sachalinensis have been shown to possess a range of biological activities that suggest potential therapeutic applications for its constituents, including this compound.

Anti-inflammatory Effects

A study on a 50% ethanol extract of Rhodiola sachalinensis demonstrated significant anti-inflammatory effects in a rat model of rheumatoid arthritis. The treatment led to a reduction in toe swelling and serum levels of key inflammatory mediators.[6] This suggests that constituents of the extract, potentially including this compound, could modulate inflammatory pathways.

Antioxidant Properties

Rhodiola sachalinensis has been noted for its antioxidant capabilities, which are often linked to its high content of phenolic and flavonoid compounds.[2][5] Antioxidant activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Neuroprotective Effects

Several constituents of Rhodiola species have been shown to have protective effects against beta-amyloid toxicity, oxidative stress, and apoptosis, suggesting a potential role in neurodegenerative diseases.[1]

Quantitative Data Summary

| Assay/Model | Extract/Compound | Measurement | Result | Reference |

| Rat model of rheumatoid arthritis | 50% ethanol extract of Rhodiola sachalinensis | Serum TNF-α levels | Lower than untreated arthritic group | [6] |

| Rat model of rheumatoid arthritis | 50% ethanol extract of Rhodiola sachalinensis | Serum IL-1β levels | Lower than untreated arthritic group | [6] |

| Rat model of rheumatoid arthritis | 50% ethanol extract of Rhodiola sachalinensis | Serum PGE2 levels | Lower than untreated arthritic group | [6] |

Proposed Mechanisms of Action and Signaling Pathways

Based on the anti-inflammatory effects observed with Rhodiola sachalinensis extracts, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling pathways. Many natural compounds with anti-inflammatory properties are known to target the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-1β. A hypothetical mechanism for this compound could involve the inhibition of IκBα degradation, thereby preventing the nuclear translocation of NF-κB and subsequent gene transcription.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. It is comprised of three main cascades: ERK, JNK, and p38. Inhibition of these kinases can lead to a reduction in inflammatory responses.

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a systematic series of in vitro and in vivo experiments are necessary.

In Vitro Anti-inflammatory Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Measure nitric oxide (NO) production in the supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits.

-

Determine cell viability using an MTT assay to rule out cytotoxicity.

-

Western Blot Analysis for Signaling Pathway Elucidation

-

Cell Line: RAW 264.7 macrophages.

-

Methodology:

-

Treat cells with this compound and/or LPS as described above for appropriate time points (e.g., 30-60 minutes for protein phosphorylation).

-

Lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, phospho-ERK).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.

-

Proposed Experimental Workflow

Caption: A proposed workflow for the systematic evaluation of this compound's therapeutic effects.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is still emerging, the pharmacological profile of Rhodiola sachalinensis provides a compelling rationale for its investigation as a potential anti-inflammatory, antioxidant, and neuroprotective agent. The proposed experimental protocols outline a clear path forward for elucidating its mechanisms of action and validating its therapeutic potential. Further research, including the isolation or synthesis of pure this compound and its systematic evaluation in preclinical models, is warranted to fully understand its promise as a novel therapeutic lead.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of Wild and Cultivated Environments on the Antioxidant and Medicinal Components of Rhodiola sachalinensis A. Boriss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Rhodiola plants: Chemistry and biological activity" by H.-M. Chiang, H.-C. Chen et al. [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. Traditional Chinese Medicine Rhodiola Sachalinensis Borissova from Baekdu Mountain (RsBBM) for Rheumatoid Arthritis: Therapeutic Effect and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unveiling Sachaliside: A Detailed Protocol for Extraction from Camellia sinensis Leaves

For Immediate Release

[SHANGHAI, CN – November 24, 2025] – As the quest for novel therapeutic agents from natural sources intensifies, the isolation of specific bioactive compounds from medicinal plants like Camellia sinensis (tea plant) is of paramount importance. This application note provides a comprehensive protocol for the extraction and purification of Sachaliside, a phenolic glycoside found in Camellia sinensis leaves, for researchers, scientists, and drug development professionals.

This compound, a compound with potential pharmacological activities, has been reported to be a constituent of Camellia sinensis. While specific bioactivity data for this compound is limited, related phenolic glycosides are known to exhibit a range of effects, including antioxidant, anti-inflammatory, and modulatory effects on various cellular signaling pathways. This document outlines a robust methodology for the isolation of this compound, enabling further investigation into its therapeutic potential.

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from Camellia sinensis leaves. The protocol is based on established techniques for the isolation of glycosides from plant materials.

Sample Preparation

-

Harvesting and Drying: Fresh, young leaves of Camellia sinensis should be harvested. To prevent enzymatic degradation of phenolic compounds, the leaves must be rapidly deactivated, either by steaming or pan-firing, a common step in green tea production. Following deactivation, the leaves are to be dried at a controlled temperature, not exceeding 60°C, to a constant weight.

-

Pulverization: The dried leaves are then ground into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: A polar solvent is optimal for the extraction of glycosides. An 80% aqueous ethanol solution is recommended.

-

Maceration and Ultrasonic-Assisted Extraction:

-

Suspend the powdered Camellia sinensis leaves in the 80% ethanol solution at a solid-to-liquid ratio of 1:15 (w/v).

-

Perform ultrasonic-assisted extraction for 30 minutes at a frequency of 40 kHz and a power of 250 W.

-

Following ultrasonication, macerate the mixture with continuous stirring for 24 hours at room temperature.

-

Repeat the extraction process three times with fresh solvent to ensure maximum yield.

-

Filtration and Concentration

-

Filtration: The combined ethanolic extracts are filtered through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification

The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning and column chromatography.

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds and pigments. This compound, being a polar glycoside, is expected to remain in the aqueous and ethyl acetate fractions.

-

-

Macroporous Resin Column Chromatography:

-

The ethyl acetate and aqueous fractions are combined and loaded onto a pre-equilibrated macroporous resin column (e.g., AB-8).

-

The column is first washed with distilled water to remove sugars and other highly polar impurities.

-

A stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions showing the presence of this compound (identified by co-chromatography with a standard, if available, or by LC-MS analysis) are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on molecular size.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification step involves Prep-HPLC on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is employed to isolate pure this compound.

-

Data Presentation

The following table summarizes the expected quantitative data based on typical extraction and purification of phenolic glycosides from Camellia sinensis. Actual yields may vary depending on the plant material and experimental conditions.

| Parameter | Value | Unit |

| Extraction | ||

| Dry Leaf Powder | 1000 | g |

| Solvent | 80% Ethanol | v/v |

| Solid-to-Liquid Ratio | 1:15 | w/v |

| Extraction Time | 24 | hours |

| Extraction Temperature | Room Temperature | °C |

| Crude Extract Yield | 15 - 25 | % (w/w of dry leaves) |

| Purification | ||

| Macroporous Resin | AB-8 | |

| Elution Solvents (Ethanol) | 20, 40, 60, 80 | % |

| Sephadex LH-20 Eluent | Methanol | |

| Prep-HPLC Column | C18 | |

| Final Yield of this compound | Variable | mg/kg of dry leaves |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound from Camellia sinensis leaves.

HPLC protocol for Sachaliside analysis

An HPLC-UV method for the quantitative analysis of Sachaliside, a bioactive compound found in various plants including Camellia sinensis and Codonopsis lanceolata, is presented.[1] This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the quantification of this compound in plant extracts and other sample matrices.

Introduction

This compound (Molecular Formula: C₁₅H₂₀O₇, Molecular Weight: 312.32 g/mol ) is a phenolic glycoside that has garnered interest for its potential biological activities.[1][2] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and standardization of herbal products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible method for this purpose. This application note details a representative reversed-phase HPLC method for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of saponins and related glycosides.[3]

-

Chemicals and Reagents :

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or ultrapure grade)

-

Formic acid (LC-MS grade)

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Preparation of Solutions

-

Mobile Phase A : 0.1% Formic acid (v/v) in Water.

-

Mobile Phase B : 0.1% Formic acid (v/v) in Acetonitrile.

-

Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

Sample Preparation (from Plant Material)

-

Drying and Grinding : Dry the plant material (e.g., roots, leaves) at 40-50°C to a constant weight and grind it into a fine powder.[3]

-

Extraction : Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 80% methanol.

-

Sonication : Sonicate the mixture for 30 minutes at room temperature.

-

Centrifugation : Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collection and Re-extraction : Collect the supernatant. Re-extract the residue with another 50 mL of 80% methanol and combine the supernatants.

-

Concentration : Evaporate the combined solvent under reduced pressure to yield a crude extract.[3]

-

Final Sample : Redissolve a known amount of the dried extract (e.g., 10 mg) in 1 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound. Since many saponins and glycosides lack strong chromophores, detection is often performed at low UV wavelengths, such as 205 nm.[3][4]

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30°C |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Gradient Elution Program

A gradient elution is recommended to ensure adequate separation of this compound from other components in the sample matrix.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 60 | 40 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 35.0 | 90 | 10 |

Data Presentation and Method Performance

The following table presents representative method validation parameters for the quantification of triterpenoid saponins, which can be expected for a validated this compound analysis method.

| Parameter | Representative Value | Description |

| Retention Time (RT) | ~15-20 min | Varies based on exact conditions and column. |

| Linearity (R²) | >0.999 | For a calibration curve from 1-100 µg/mL. |

| Limit of Detection (LOD) | 0.5 µg/mL | The lowest concentration that can be reliably detected. |

| Limit of Quantification (LOQ) | 1.0 µg/mL | The lowest concentration that can be accurately quantified. |

| Precision (%RSD) | < 3.0% | Repeatability of injections and sample preparations. |

| Accuracy / Recovery | 95.0 - 105.0% | Measured by spiking a blank matrix with a known standard amount. |

Note: The values presented are representative for similar saponin analyses and should be established specifically for this compound during in-house method validation.[3]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to final data analysis.

Caption: Workflow for this compound quantification by HPLC.

References

Synthesis of Sachaliside and its Analogues: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Sachaliside and its analogues. It includes methodologies for chemical synthesis, quantitative data, and insights into the compound's mechanism of action.

This compound, also known as Triandrin, is a phenylpropanoid glycoside found in plants such as Rhodiola rosea. It has garnered interest for its potential pharmacological activities. This document outlines a general approach to its chemical synthesis, based on established methods for preparing similar phenylpropanoid glycosides, and discusses its known biological effects.

Chemical Synthesis of this compound and Analogues

The chemical synthesis of this compound involves two key stages: the preparation of a suitable glycosyl donor and a glycosyl acceptor, followed by their coupling and subsequent deprotection. Analogues of this compound can be synthesized by modifying either the glycone (sugar) or aglycone (phenylpropanoid) moiety.

Experimental Protocols

1. Preparation of the Glycosyl Acceptor (p-Coumaryl Alcohol derivative):

A common starting material for the aglycone portion is p-coumaric acid. The synthesis of a suitable p-coumaryl alcohol derivative for glycosylation can be achieved through the following representative steps:

-

Esterification: The carboxylic acid of p-coumaric acid is first protected, typically as an ethyl ester, by reacting it with ethanol in the presence of an acid catalyst (e.g., H₂SO₄).

-

Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group is protected to prevent unwanted side reactions during glycosylation. A common protecting group is the benzyl group, introduced using benzyl bromide and a base (e.g., K₂CO₃).

-

Reduction of the Ester: The ester group is then selectively reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) to yield the protected p-coumaryl alcohol.

2. Preparation of the Glycosyl Donor (Protected Glucose Derivative):

A suitable glucose donor, such as a glucosyl bromide, is required for the glycosylation step.

-

Peracetylation of Glucose: D-glucose is treated with acetic anhydride in the presence of a catalyst (e.g., iodine) to protect all hydroxyl groups as acetates.

-

Bromination: The peracetylated glucose is then reacted with a source of bromine, such as hydrogen bromide in acetic acid, to form the acetobromoglucose, a reactive glycosyl donor.

3. Glycosylation Reaction:

The protected p-coumaryl alcohol (glycosyl acceptor) is coupled with the acetobromoglucose (glycosyl donor) in the presence of a promoter, such as mercury(II) cyanide or silver triflate, in an anhydrous solvent like dichloromethane. This reaction forms the β-glycosidic linkage characteristic of this compound.

4. Deprotection:

In the final step, all protecting groups are removed.

-

Deacetylation: The acetate groups on the sugar moiety are typically removed under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation).

-

Debenzylation: The benzyl ether protecting the phenolic hydroxyl group is removed by catalytic hydrogenation (e.g., using H₂ over Palladium on carbon).

5. Synthesis of Analogues:

Analogues of this compound can be prepared by varying the starting materials. For instance, using different protected monosaccharides (e.g., galactose, xylose) in the glycosylation step will produce different glycone analogues. Similarly, employing substituted cinnamic acids (e.g., ferulic acid, sinapic acid) as the starting material for the aglycone synthesis will result in analogues with modified phenylpropanoid scaffolds.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps based on the synthesis of analogous phenylpropanoid glycosides. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions and substrates used.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Esterification of p-coumaric acid | EtOH, H₂SO₄ (cat.), reflux | 85-95 |

| 2 | Benzylation of phenolic OH | BnBr, K₂CO₃, acetone, reflux | 90-98 |

| 3 | Reduction of ester to alcohol | LiAlH₄, THF, 0 °C to rt | 80-90 |

| 4 | Glycosylation | Acetobromoglucose, Ag₂CO₃, CH₂Cl₂, rt | 60-80 |

| 5 | Deacetylation | NaOMe, MeOH, rt | 90-99 |

| 6 | Debenzylation | H₂, Pd/C, MeOH, rt | 95-99 |

Biological Activity and Signaling Pathways

This compound (Triandrin) has been shown to exert biological effects by modulating various intracellular signaling pathways. Studies on human neuroglial cells treated with Rhodiola rosea extract and its isolated constituents, including triandrin, have revealed significant changes in gene expression.

A study by Panossian et al. (2014) demonstrated that triandrin deregulates the expression of a large number of genes, suggesting a multi-targeted mechanism of action. The analysis of these gene expression changes predicts effects on several biological processes and pathways associated with:

-

Neurological Disorders: Including modulation of genes involved in neuronal function and signaling.

-